molecular formula C15H26O2 B13784166 1-Methylheptyl cyclopent-2-ene-1-acetate CAS No. 93981-12-5

1-Methylheptyl cyclopent-2-ene-1-acetate

Cat. No.: B13784166
CAS No.: 93981-12-5
M. Wt: 238.37 g/mol
InChI Key: DGKKEXMAGIKVTE-UHFFFAOYSA-N
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Description

1-Methylheptyl cyclopent-2-ene-1-acetate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. It is known for its unique structure, which includes a cyclopentene ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Methylheptyl cyclopent-2-ene-1-acetate typically involves esterification reactions. One common method is the reaction between 1-methylheptyl alcohol and cyclopent-2-ene-1-acetic acid in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methylheptyl cyclopent-2-ene-1-acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylheptyl cyclopent-2-ene-1-acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Methylheptyl cyclopent-2-ene-1-acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Methylheptyl cyclopent-2-ene-1-acetate can be compared with similar compounds such as:

    1-Methylheptyl cyclopent-2-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.

    1-Methylheptyl cyclopent-2-ene-1-alcohol: Contains an alcohol group instead of an acetate group.

    Cyclopent-2-ene-1-acetic acid: The parent acid from which the ester is derived.

Properties

CAS No.

93981-12-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

octan-2-yl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-9-13(2)17-15(16)12-14-10-7-8-11-14/h7,10,13-14H,3-6,8-9,11-12H2,1-2H3

InChI Key

DGKKEXMAGIKVTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)CC1CCC=C1

Origin of Product

United States

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